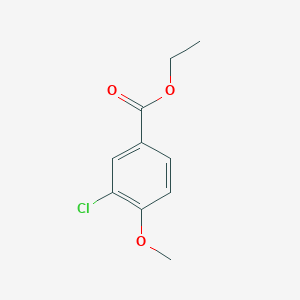

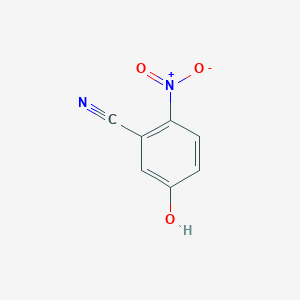

5-Hydroxy-2-nitrobenzonitrile

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 5-Hydroxy-2-nitrobenzonitrile often involves reactions with nitrogen dioxide or other nitration agents. For example, reactions of substituted 2-hydroxybenzonitriles with nitrogen dioxide have been studied, highlighting the formation of dinitrocyclohexenones and trinitrocyclohexenones under certain conditions. These reactions provide insights into the complex synthesis pathways that could be applied or modified for the synthesis of 5-Hydroxy-2-nitrobenzonitrile (Gordon et al., 1990). Furthermore, one-pot synthesis methods for related compounds, such as 3,5-dimethyl-4-hydroxybenzonitrile, have been developed to optimize yield and purity, which could inform the synthesis strategy for 5-Hydroxy-2-nitrobenzonitrile (Wu Guo-qiang, 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Hydroxy-2-nitrobenzonitrile, such as 2-nitrobenzonitriles, has been analyzed through various spectroscopic methods. These studies reveal how electron-withdrawing effects, like those from nitro groups, impact the molecular structure. Such analyses are crucial for understanding the physical and chemical behavior of 5-Hydroxy-2-nitrobenzonitrile (Graneek, Bailey, & Schnell, 2018).

Chemical Reactions and Properties

5-Hydroxy-2-nitrobenzonitrile, like its analogs, participates in a variety of chemical reactions, including nitrosation and subsequent intramolecular cyclizations. These reactions are pivotal for creating a wide range of heterocyclic compounds and for functional group transformations that are significant in synthetic chemistry (Jeffrey, McClintock, & Haley, 2008).

Physical Properties Analysis

The physical properties of 5-Hydroxy-2-nitrobenzonitrile can be inferred from related compounds, which exhibit distinct behaviors based on their molecular structure. The presence of nitro and hydroxy groups significantly influences solubility, melting points, and other physical properties critical to their application in various chemical processes (D'angelo et al., 2008).

Chemical Properties Analysis

Chemical properties, such as reactivity with various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are essential aspects of 5-Hydroxy-2-nitrobenzonitrile's analysis. Studies on related compounds, focusing on electron-withdrawing effects and interactions with other functional groups, provide valuable information on how 5-Hydroxy-2-nitrobenzonitrile may react under various chemical environments (Graneek et al., 2018).

Wissenschaftliche Forschungsanwendungen

Anthelmintic Activity : Nitroxynil, a specific derivative, exhibits anthelmintic activity against parasitic nematodes in ruminants, effectively treating infections caused by Haemonchus contortus (J. Lucas, 1971).

Use in Mass Spectrometry : 4-Hydroxy-3-nitrobenzonitrile serves as a general-purpose matrix for the analysis of small organic molecules, peptides, and proteins in matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS), offering a clean background and strong UV absorption properties (Hao Gu et al., 2021).

In Vitro Metabolism Studies : Studies on the metabolic fate of aromatic nitriles, including derivatives of 5-Hydroxy-2-nitrobenzonitrile, have been conducted to understand their oxidative metabolism and potential modifications (B. Markus & C. H. Kwon, 1994).

Environmental Phototransformation Studies : The environmental phototransformation of bromoxynil, a herbicide related to 5-Hydroxy-2-nitrobenzonitrile, has been studied to understand the effects of sodium nitrite on its degradation in water (J. Kochany & G. G. Choudhry, 1990).

Investigation of Reductive Metabolism : The reductive metabolism of nitroxynil by liver microsomal cytochrome P-450 has been explored to understand its biotransformation in the liver (R. Maffei Facino et al., 1982).

Synthesis of Novel Compounds : Novel syntheses involving derivatives of 5-Hydroxy-2-nitrobenzonitrile have been reported for creating unique compounds like 2H-3,1-benzoxazine derivatives (Jiarong Li et al., 2006).

Development of Anti-Viral Compounds : Substituted 5-nitro-2-phenoxybenzonitriles, analogues of 5-Hydroxy-2-nitrobenzonitrile, have been synthesized and evaluated for their inhibitory effects on enterovirus replication (G. Pürstinger et al., 2008).

Eigenschaften

IUPAC Name |

5-hydroxy-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c8-4-5-3-6(10)1-2-7(5)9(11)12/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDZYHBBWXCWGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448646 | |

| Record name | 5-Hydroxy-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-2-nitrobenzonitrile | |

CAS RN |

13589-74-7 | |

| Record name | 5-Hydroxy-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.